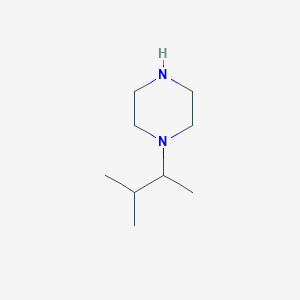![molecular formula C9H17NO4S B13804700 4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13804700.png)
4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]- is a chemical compound that belongs to the class of piperidinecarboxylic acids. These compounds are characterized by a piperidine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of the methylsulfonyl group attached to the ethyl chain makes this compound unique and potentially useful in various applications.
Méthodes De Préparation
The synthesis of 4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]- can be achieved through several synthetic routes. One common method involves the reaction of piperidine with ethyl chloroformate to form the piperidinecarboxylic acid intermediate. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions where the methylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Mécanisme D'action
The mechanism of action of 4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]- can be compared with other similar compounds such as:
4-Piperidinecarboxylic acid: Lacks the methylsulfonyl group, making it less versatile in certain chemical reactions.
1-[2-(Methylsulfonyl)ethyl]piperidine: Similar structure but without the carboxylic acid group, affecting its reactivity and applications.
Piperidine derivatives: A broad class of compounds with varying substituents on the piperidine ring, each with unique properties and applications.
The uniqueness of 4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H17NO4S |
|---|---|
Poids moléculaire |
235.30 g/mol |
Nom IUPAC |
1-(2-methylsulfonylethyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C9H17NO4S/c1-15(13,14)7-6-10-4-2-8(3-5-10)9(11)12/h8H,2-7H2,1H3,(H,11,12) |
Clé InChI |
JTBUHVUGMIOCTO-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CCN1CCC(CC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-7-(methylamino)-](/img/structure/B13804622.png)
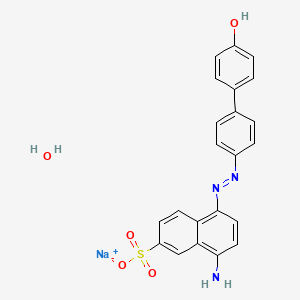
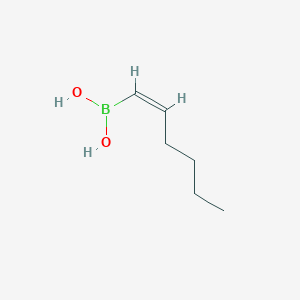
![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13804648.png)
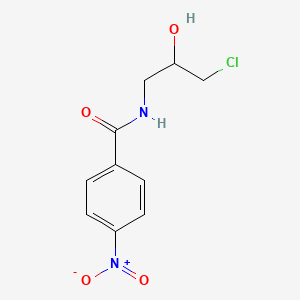
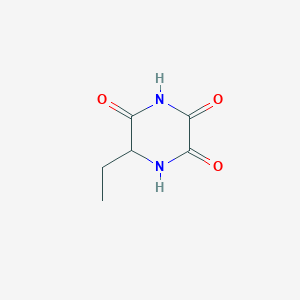
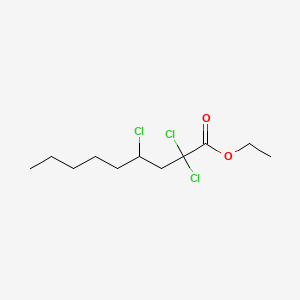
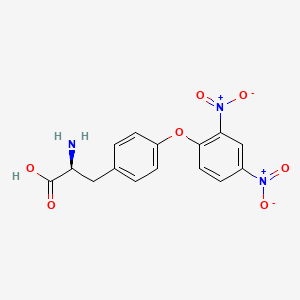
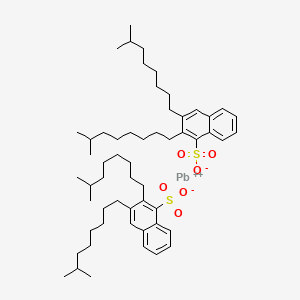
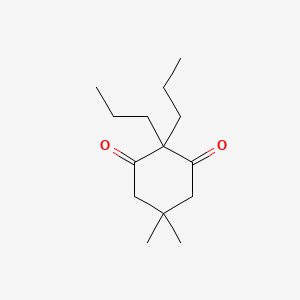
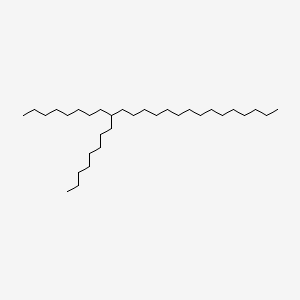
![(3aR,7S,7aR)-7-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-one](/img/structure/B13804695.png)

